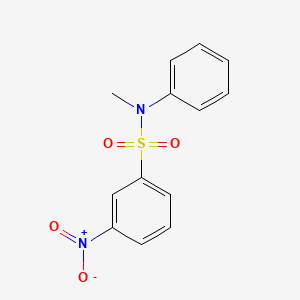

N-Methyl-3-nitro-N-phenylbenzenesulfonamide

Description

N-Methyl-3-nitro-N-phenylbenzenesulfonamide is a benzenesulfonamide derivative characterized by a benzene ring substituted with a sulfonamide group, a nitro group at the meta position (C3), and a nitrogen atom further substituted with a methyl group and a phenyl group. This compound falls within the broader class of aromatic sulfonamides, which are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science.

Properties

Molecular Formula |

C13H12N2O4S |

|---|---|

Molecular Weight |

292.31 g/mol |

IUPAC Name |

N-methyl-3-nitro-N-phenylbenzenesulfonamide |

InChI |

InChI=1S/C13H12N2O4S/c1-14(11-6-3-2-4-7-11)20(18,19)13-9-5-8-12(10-13)15(16)17/h2-10H,1H3 |

InChI Key |

DBMIIFUNCPIMKI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-3-nitro-N-phenylbenzenesulfonamide can be synthesized through a multi-step process involving the nitration of N-methyl-N-phenylbenzenesulfonamide. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale nitration reactors where the reaction parameters such as temperature, concentration of reagents, and reaction time are optimized for maximum yield and purity. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group undergoes reductive transformations, typically involving two-electron reduction pathways. Key reactions include:

Mechanism :

-

Nitro → Nitroso Intermediate : Reduction of the nitro group to a nitrosoarene intermediate (e.g., via sodium bisulfite [NaHSO₃] or tin(II) chloride [SnCl₂]).

-

Nitroso → Amine : Further reduction of the nitroso intermediate to an amine derivative, often catalyzed by FeCl₂ or other transition metal salts .

Reagents/Conditions :

Sulfonamide Group Reactivity

The sulfonamide group (-SO₂NH-) participates in nucleophilic substitution and reductive coupling reactions:

Reductive Coupling with Sodium Sulfinates :

This reaction forms aryl sulfonamides via:

-

Electrophilic interception of sodium aryl sulfinate nucleophiles (e.g., sodium 4-fluorobenzenesulfinate) by nitrosoarene intermediates.

-

Protonation and subsequent reduction to yield the final sulfonamide product .

Example :

Functional Group Compatibility

The compound shows high chemoselectivity in multi-step reactions due to its functional group stability:

Key Observations :

-

Nitro group reduction proceeds selectively without affecting the sulfonamide group.

-

Sulfonamide group remains intact under nitration/halogenation conditions (e.g., with Cu(NO₃)₂ or Fe(NO₃)₃) .

Table 1: Nitro-Sulfinate Reductive Coupling Yields

| Entry | Deviation from Conditions | Conversion of Nitroarene (%) | Yield of Sulfonamide (%) |

|---|---|---|---|

| 1 | None | 50 | 34 |

| 4 | 4.5 equiv. NaHSO₃, no FeCl₂ | Quantitative | 72 |

| 5 | SnCl₂ instead of NaHSO₃ | 62 | 34 |

Data adapted from control experiments in .

Table 2: Key Reaction Parameters

| Parameter | Value/Condition |

|---|---|

| Temperature | 60°C (DMSO) |

| Catalyst | FeCl₂ (10 mol%) or SnCl₂ |

| Solvent | DMSO (0.2 M) |

| Reaction Time | 12 hours |

Mechanistic Insights

The reaction pathway involves two key intermediates:

-

Nitrosoarene : Formed via initial reduction of the nitro group.

-

N-Sulfonyl Hydroxylamine : Generated by electrophilic attack of sodium sulfinates on nitrosoarenes.

This dual-step mechanism ensures high efficiency in forming sulfonamide derivatives .

Analytical Characterization

Physical properties and analytical techniques for reaction monitoring include:

Scientific Research Applications

Chemistry

- Intermediate for Organic Synthesis : N-Methyl-3-nitro-N-phenylbenzenesulfonamide serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly useful in producing derivatives such as benzimidazoles and quinoxalines .

Biology

- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of carbonic anhydrase enzymes. This inhibition is relevant in various physiological processes, including regulating intraocular pressure in glaucoma patients.

Medicine

- Therapeutic Properties : Research indicates that this compound may possess antimicrobial and anticancer activities. Studies have shown its efficacy against specific cancer cell lines, suggesting potential applications in cancer therapy .

Case Studies

- Antimicrobial Activity :

- Anticancer Properties :

Mechanism of Action

The mechanism of action of N-Methyl-3-nitro-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the physiological processes regulated by carbonic anhydrase. This inhibition can lead to various therapeutic effects, such as reducing intraocular pressure in glaucoma or inhibiting the growth of certain cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers

The most direct analogs of N-Methyl-3-nitro-N-phenylbenzenesulfonamide are its positional isomers, where the nitro group occupies different positions on the benzene ring. For example:

- N-Methyl-4-nitro-N-phenylbenzenesulfonamide features the nitro group at the para position (C4). This positional variation alters electronic properties, as the para-nitro group may exert stronger electron-withdrawing effects across the aromatic system compared to the meta isomer. Both isomers share identical molecular formulas (C₁₃H₁₂N₂O₄S) and molecular weights (~292.34 g/mol) but differ in reactivity and solubility due to steric and electronic factors .

Substituted Derivatives

Other structurally related compounds include sulfonamides with varying substituents on the aromatic ring or sulfonamide backbone:

- N-(3-Chloro-4-methylphenyl)methanesulfonamide (C₈H₁₀ClNO₂S, MW ~219.52 g/mol): This methanesulfonamide derivative contains a chloro and methyl group on the phenyl ring, reducing molecular weight and altering lipophilicity compared to benzenesulfonamides .

Data Table: Key Comparative Properties

Biological Activity

N-Methyl-3-nitro-N-phenylbenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and cardiovascular effects. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of sulfonamides, characterized by the presence of a sulfonamide group () attached to an aromatic system. The nitro group () and the methyl substitution on the nitrogen atom contribute to its unique chemical properties, influencing its biological activity.

1. Inhibition of HIF-1 Pathway

Research indicates that compounds similar to this compound can inhibit the hypoxia-inducible factor 1 (HIF-1) pathway, which is crucial in tumor growth and survival under hypoxic conditions. For instance, a related study demonstrated that certain sulfonamide derivatives effectively reduced HIF-1α protein levels under hypoxia, suggesting a potential mechanism for tumor growth inhibition .

2. Cardiovascular Effects

Studies have shown that some benzenesulfonamide derivatives can influence cardiovascular parameters such as perfusion pressure and coronary resistance. An isolated rat heart model was utilized to evaluate these effects, revealing that specific derivatives decreased perfusion pressure significantly compared to controls. This suggests a potential application in managing cardiovascular conditions .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be linked to its structural components. Modifications in the sulfonamide group and the introduction of various substituents on the aromatic rings have been shown to affect potency and selectivity against target proteins.

| Compound | R Group | IC50 (μM) |

|---|---|---|

| 1 | -CH₃ | 3.1 |

| 2 | -OCH₃ | 1.3 |

| 3 | -Cl | 4.0 |

| 4 | -NO₂ | 0.5 |

This table illustrates how different substituents can significantly influence the inhibitory concentration (IC50) values for related compounds, highlighting the importance of structural modifications in drug design .

Case Study: Cancer Inhibition

A notable study investigated the efficacy of this compound in various cancer cell lines. The compound demonstrated significant cytotoxicity against human cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest observed through flow cytometry analysis.

Case Study: Cardiovascular Impact

In another investigation focusing on cardiovascular effects, researchers assessed the impact of this compound on isolated rat hearts. The results showed a marked reduction in coronary resistance, suggesting its potential as a therapeutic agent for conditions like hypertension or heart failure .

Q & A

Basic Research Questions

Q. What established synthetic routes exist for N-Methyl-3-nitro-N-phenylbenzenesulfonamide, and what are the critical reaction parameters?

- Methodological Answer : The compound is typically synthesized via sulfonylation of N-methylaniline derivatives. Key steps include:

- Nitration : Introducing the nitro group at the 3-position of the benzene ring under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration .

- Sulfonylation : Reacting the nitrated intermediate with benzenesulfonyl chloride in the presence of a base (e.g., pyridine) to form the sulfonamide bond. Excess base ensures complete deprotonation of the amine .

- Critical Parameters : Temperature control during nitration (<10°C), stoichiometric ratios of sulfonyl chloride, and inert atmosphere to prevent side reactions. Purification often involves column chromatography or recrystallization .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer :

- X-ray Crystallography : Resolves bond lengths, angles, and torsion angles. For example, the sulfonamide group adopts a tetrahedral geometry, with S–N distances averaging 1.63 Å .

- Spectroscopy :

- ¹H/¹³C NMR : Nitro groups cause deshielding (e.g., aromatic protons near NO₂ appear at δ 8.2–8.5 ppm) .

- IR : Strong absorptions at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1530 cm⁻¹ (NO₂ asymmetric stretch) .

- Mass Spectrometry : Molecular ion [M+H]⁺ confirms molecular weight (e.g., m/z 321 for C₁₃H₁₂N₂O₄S) .

Advanced Research Questions

Q. What challenges arise in achieving high purity during synthesis, and how can they be mitigated?

- Methodological Answer :

- Byproduct Formation : Over-nitration or incomplete sulfonylation generates impurities like dinitro derivatives or unreacted intermediates. Mitigation includes:

- Low-Temperature Nitration : Reduces polysubstitution .

- HPLC Monitoring : Detects impurities early (C18 column, acetonitrile/water mobile phase) .

- Purification : Recrystallization from ethanol/water mixtures yields >95% purity. Confirmation via melting point (reported ~180–182°C) .

Q. How does this compound interact with transition metals, and what techniques analyze these complexes?

- Methodological Answer :

- Coordination Chemistry : The sulfonamide’s sulfonyl oxygen and nitro group act as bidentate ligands. For example, Cu(II) complexes show square-planar geometries .

- Analytical Techniques :

- UV-Vis Spectroscopy : Metal-to-ligand charge transfer bands (e.g., λmax ~450 nm for Cu complexes) .

- Magnetic Susceptibility : Confirms paramagnetic behavior in Cu(II) complexes .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability of metal complexes (decomposition >250°C) .

Q. Are there contradictions in reported spectral data for this compound, and how can researchers resolve discrepancies?

- Methodological Answer :

- Contradictions : Variations in NMR chemical shifts due to solvent polarity (e.g., DMSO vs. CDCl₃) or crystallographic data discrepancies (e.g., bond angles ±2°).

- Resolution Strategies :

- Standardized Protocols : Use deuterated solvents and internal standards (e.g., TMS for NMR) .

- Cross-Validation : Compare XRD data with computational models (DFT calculations) to validate geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.